(1H-Indazol-4-YL)methanol (CAS 709608-85-5) is a highly versatile, nitrogen-containing heterocyclic building block characterized by an indazole core with a hydroxymethyl group at the 4-position . With a molecular weight of 148.16 g/mol and excellent aqueous solubility (Log S ~ -1.27), it is primarily procured as a critical precursor for the synthesis of 4-substituted indazole APIs . The primary alcohol moiety provides a synthetic handle for mild oxidation to 1H-indazole-4-carbaldehyde or direct conversion to 4-halomethyl-1H-indazoles [1]. These downstream intermediates are essential in medicinal chemistry for developing Rho kinase (ROCK) inhibitors, PKMYT1 kinase inhibitors, and CCR2 antagonists. Furthermore, the compound itself exhibits direct pharmacological utility as a Glia Maturation Factor Beta (GMFβ) inhibitor in neurodegeneration research [2].
Substituting (1H-Indazol-4-YL)methanol with its close analogs, such as (1H-Indazol-5-yl)methanol or (1H-Indazol-6-yl)methanol, fundamentally alters the spatial trajectory of the functional group . In kinase inhibitor design (e.g., ROCK or PKMYT1), the 4-position is strictly required to direct the substituent into specific hinge-binding regions or hydrophobic sub-pockets; 5- or 6-substituted analogs clash with the binding site, leading to a profound loss of target affinity [1]. Furthermore, substituting with 4-methyl-1H-indazole to achieve the same downstream aldehyde requires harsh, low-yielding radical bromination and subsequent oxidation, whereas the hydroxymethyl group of (1H-Indazol-4-YL)methanol allows for direct, mild, and high-yielding transformations, making it the non-negotiable starting material for scalable procurement .
The synthesis of 1H-indazole-4-carbaldehyde—a critical intermediate for CCR2 and kinase inhibitors—is highly dependent on the starting material. Procuring (1H-Indazol-4-YL)methanol allows for direct, mild oxidation using reagents like MnO2 or Dess-Martin periodinane, consistently yielding the aldehyde in high purity[1]. In contrast, utilizing 4-methyl-1H-indazole requires multi-step benzylic halogenation followed by oxidation, which suffers from over-oxidation and lower overall yields. This direct route eliminates synthetic steps and avoids harsh radical initiators .
| Evidence Dimension | Synthetic step count and processability for aldehyde synthesis |
| Target Compound Data | 1-step mild oxidation to 1H-indazole-4-carbaldehyde |
| Comparator Or Baseline | 4-methyl-1H-indazole (requires multi-step radical functionalization and oxidation) |
| Quantified Difference | Eliminates 1-2 synthetic steps and avoids over-oxidation |
| Conditions | Standard laboratory oxidation (e.g., MnO2 or Dess-Martin) |
Buyers synthesizing 4-formyl indazole derivatives can significantly reduce step count and improve process safety by starting with the hydroxymethyl precursor.
For the preparation of 4-(bromomethyl)-1H-indazole or 4-(chloromethyl)-1H-indazole, (1H-Indazol-4-YL)methanol serves as the optimal precursor. Treatment with halogenating agents such as HBr or SOCl2 achieves near-quantitative conversion to the corresponding halomethyl indazole salts (e.g., >95% yield for the hydrobromide salt)[1]. If a buyer were to substitute this with 1H-indazole-4-carboxylic acid, an intermediate reduction step using hazardous reagents like LiAlH4 or borane would be mandatory before halogenation [2].
| Evidence Dimension | Yield and synthetic route safety for halomethylation |
| Target Compound Data | >95% yield of 4-(bromomethyl)-1H-indazole via direct halogenation |
| Comparator Or Baseline | 1H-indazole-4-carboxylic acid (requires prior reduction step) |
| Quantified Difference | Saves 1 reduction step and avoids pyrophoric reducing agents |
| Conditions | Reaction with HBr or SOCl2 |
Procurement of the hydroxymethyl derivative bypasses hazardous reduction steps, enabling safer and more scalable production of indazole alkylating agents.
Beyond its role as a synthetic building block, (1H-Indazol-4-YL)methanol (often designated as GMFBi) exhibits direct bioactivity. In SAMP8 mouse models of age-related cognitive decline, dosing at 12 mg/kg effectively inhibits Glia Maturation Factor Beta (GMFβ) [1]. This targeted inhibition significantly reduces neuroinflammatory markers and oxidative stress compared to vehicle controls, providing a specific pharmacological mechanism that generic antioxidants do not replicate [1].
| Evidence Dimension | In vivo neuroinflammation reduction |
| Target Compound Data | Effective GMFβ inhibition at 12 mg/kg dosing |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | Significant reduction in neuroinflammatory markers compared to vehicle |
| Conditions | SAMP8 Alzheimer's mouse model |
Researchers studying neuroinflammation and Alzheimer's disease can procure this specific compound as a validated, centrally active tool compound.
The presence of the hydroxymethyl group imparts excellent aqueous solubility to the indazole core. Topological models and supplier data indicate a Log S value of approximately -1.27 (equivalent to ~7.89 mg/mL) . This makes (1H-Indazol-4-YL)methanol highly soluble compared to unsubstituted or alkyl-substituted indazoles (such as 4-methyl-1H-indazole, which is poorly soluble). This high solubility facilitates easier handling in aqueous assay buffers and reduces the need for high concentrations of DMSO in biological screening .
| Evidence Dimension | Aqueous solubility (Log S) |
| Target Compound Data | Log S ~ -1.27 (~7.89 mg/mL, highly soluble) |
| Comparator Or Baseline | 4-methyl-1H-indazole (Log S < -3.0, poorly soluble) |
| Quantified Difference | Orders of magnitude higher aqueous solubility |
| Conditions | Topological method (Ali et al.) |
High aqueous solubility minimizes precipitation in biological assays, ensuring reproducible concentration-response curves during high-throughput screening.
Ideal starting material for generating 4-substituted indazole libraries targeting Rho kinase (ROCK) and PKMYT1, where the 4-position vector is critical for proper hinge binding and target affinity [1].
Procured for mild oxidation to 1H-indazole-4-carbaldehyde, a key intermediate in the synthesis of chemokine receptor antagonists without the need for harsh benzylic oxidation .
Used to safely and efficiently synthesize 4-(chloromethyl)- or 4-(bromomethyl)-1H-indazole in a single step, bypassing the hazardous reducing agents required when starting from carboxylic acid derivatives [2].
Utilized directly as a Glia Maturation Factor Beta (GMFβ) inhibitor in in vivo models (e.g., SAMP8 mice) to study Alzheimer's disease, neuroinflammation, and oxidative stress[3].
Irritant